Indolizine-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14759-47-8 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
indolizine-1-carboxamide |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-4-6-11-5-2-1-3-8(7)11/h1-6H,(H2,10,12) |
InChI Key |
DHOQDVKLAJQFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2C=C1)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Indolizine 1 Carboxamide and Its Derivatives
Classical and Established Synthetic Approaches to the Indolizine (B1195054) Core
Traditional methods for synthesizing the indolizine framework have laid the groundwork for many subsequent innovations. derpharmachemica.com These approaches, while effective, often require harsh reaction conditions.
Tschitschibabin Reaction and its Modern Adaptations
The Tschitschibabin reaction, first reported in 1927, is a cornerstone of indolizine synthesis. jbclinpharm.orgd-nb.info It involves the cyclization of pyridinium (B92312) salts bearing a reactive methylene (B1212753) group adjacent to the nitrogen atom. d-nb.info The classical approach typically involves the reaction of a 2-alkylpyridine with an α-haloketone to form a quaternary pyridinium salt, which then undergoes base-mediated intramolecular condensation to yield the indolizine ring system. jbclinpharm.orgusp.br
Modern adaptations of the Tschitschibabin reaction have focused on improving yields, broadening the substrate scope, and employing milder reaction conditions. For instance, a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been developed for the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org Another variation involves the solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides, which can lead to 2,3-dihydro-2-indolizinones, showcasing the versatility of the underlying cyclization principle. nih.gov The "indolizination" of sydnones at the C-4 position has also been achieved using the Tschitschibabin synthesis, demonstrating its utility in creating complex biheteroaryl systems. d-nb.info
1,3-Dipolar Cycloaddition Reactions of Pyridinium Ylides with Alkenes and Alkynes
The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes and alkynes is one of the most general and widely utilized methods for constructing the indolizine skeleton. jbclinpharm.orgusp.brresearchgate.netrsc.org This reaction typically involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt, which then reacts with a dipolarophile to form a dihydroindolizine intermediate. This intermediate subsequently aromatizes, often through oxidation, to yield the final indolizine product. researchgate.netmdpi.com
The scope of this reaction is broad, with numerous variations developed to access diverse indolizine derivatives. chim.it For example, the use of various alkynes and diynes in place of the traditional dimethyl acetylenedicarboxylate (B1228247) (DMAD) has enabled the synthesis of 2,3-di- and 1,2,3-trisubstituted indolizines. researchgate.net Copper-catalyzed versions of this reaction have also been reported, allowing for the efficient synthesis of indolizine derivatives under mild conditions. researchgate.net Furthermore, the reaction can be performed in aqueous buffers at room temperature when electron-withdrawing groups are present on both the pyridinium ylide and the alkyne. researchgate.net The reactivity and outcome of the cycloaddition can be influenced by the nature of the substituents on both the pyridinium ylide and the dipolarophile. jbclinpharm.orgmdpi.com
Intramolecular Cyclization and Cycloisomerization Strategies
Intramolecular cyclization and cycloisomerization reactions represent another important class of methods for indolizine synthesis. derpharmachemica.comresearchgate.net These strategies often involve the formation of a key bond to close the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring.
One notable example is the palladium-catalyzed intramolecular Heck-type cyclization of N-(2-bromoaryl)pyridinium salts, which affords pyrido[1,2-a]indoles. researchgate.net Gold(I)-catalyzed intermolecular and intramolecular cascade hydroarylation/cycloaromatization has also been employed to construct indolizines. researchgate.net Another approach involves the deformylative intramolecular hydroarylation of indolizines bearing both formyl and alkyne groups, which leads to benzo[e]pyrido[1,2-a]indoles. acs.org Furthermore, a samarium-catalyzed C(sp3)-H bond activation enables the synthesis of a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions. organic-chemistry.org
Modern and Green Chemistry Synthetic Innovations for Indolizine-1-carboxamide
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the emergence of biocatalysis and ultrasound assistance as powerful tools in indolizine synthesis. derpharmachemica.com
Biocatalyzed Synthesis (e.g., Lipase-mediated Reactions)
Biocatalysis has emerged as a green and efficient alternative for the synthesis of indolizines. Lipases, in particular, have shown remarkable catalytic promiscuity, extending beyond their natural hydrolytic functions to catalyze complex organic transformations. mdpi.com
A one-pot synthesis of indolizines has been developed using lipases A and B from Candida antarctica as biocatalysts. mdpi.com This reaction proceeds via a cycloaddition pathway, and the presence of the lipase (B570770) significantly enhances the reaction yield compared to the non-enzymatic process. mdpi.com Lipase A from Candida antarctica has demonstrated high catalytic activity and selectivity in these cycloaddition reactions. mdpi.com The use of whole cells of Yarrowia lipolytica has also been successfully applied to the one-pot biosynthesis of bis-indolizines, achieving good to excellent yields in a buffer solution at room temperature. mdpi.comresearchgate.net These biocatalytic methods offer the advantages of being performed in aqueous media, avoiding the use of hazardous organic solvents. mdpi.com
| Biocatalyst | Reactants | Product | Yield | Reference |
| Candida antarctica Lipase A (CAL-A) | 4,4′-bipyridine, halide derivatives, ethyl propiolate | Indolizine compounds | Higher than non-enzymatic reaction | mdpi.com |
| Yarrowia lipolytica whole cells | 4,4′-bipyridine, α-bromo-carbonyl reagents, activated alkynes | bis-indolizines | 47-77% | mdpi.comresearchgate.net |
Ultrasound-Assisted Synthetic Protocols
Ultrasound irradiation has been recognized as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. academie-sciences.frresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including indolizines. mdpi.combeilstein-journals.org
Ultrasound-assisted protocols have been developed for the one-pot, three-component synthesis of indolizine derivatives. academie-sciences.fr In one instance, the combination of ultrasound irradiation with lipase catalysis from Candida antarctica resulted in the synthesis of pure indolizines in good yields and with very short reaction times. mdpi.com This synergistic approach highlights the potential of combining different green chemistry techniques. The application of ultrasound has also been shown to be as efficient as microwave irradiation in certain syntheses, offering better yields than conventional heating methods. beilstein-journals.org
| Synthetic Method | Reactants | Product | Key Advantages | Reference |
| Ultrasound-assisted lipase catalysis | 4,4′-bipyridine, halide derivatives, ethyl propiolate | Pure indolizines | Good yields, very short reaction times | mdpi.com |
| Ultrasound-assisted three-component reaction | 5-aminopyrazole, 4-hydroxycoumarin, isatin | spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones | Efficient, green protocol in water | beilstein-journals.org |
Microwave-Assisted Synthetic Methods
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including indolizine derivatives. researchgate.net The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. rsc.org For instance, the synthesis of indolizine-2-carbonitrile (B587022) and indolizine-2-carboxylate from Morita-Baylis-Hillman adducts has been achieved in good to high yields (70% and 81%, respectively) in a single step under microwave conditions. researchgate.net These intermediates can be further transformed into various 2-indolizine derivatives with high yields (94% to 100%). researchgate.net
In another example, a microwave-assisted, one-pot, three-component domino reaction of arylglyoxals, cyclic 1,3-diones, and 5-aminopyrazoles, catalyzed by diethylamine, efficiently constructs pyrazolo[3,4-e]indolizine derivatives. researchgate.net This process is noteworthy for the formation of seven bonds and two new rings in a single operation. researchgate.net Furthermore, the synthesis of novel 9-(substituted indolyl)-3,4,6,7-tetrahydroacridine-1,8-(2H,5H,9H,10H)-dione derivatives has been successfully carried out using a microwave-assisted method, with the structures confirmed by spectral methods and X-ray crystallography. nih.gov
The interaction of N-(cyanomethyl)-2-alkylpyridinium salts with enaminones under microwave irradiation, in the presence of sodium acetate (B1210297) as a base, leads to the formation of pyrido[2,3-b]indolizines through a domino sequence of cycloisomerization and cyclocondensation, rather than the expected 1,3-dipolar cycloaddition. researchgate.net This method highlights how microwave assistance can influence reaction pathways to yield unique heterocyclic systems.
Table 1: Examples of Microwave-Assisted Synthesis of Indolizine Derivatives
| Starting Materials | Product Type | Catalyst/Conditions | Key Features |
| Morita-Baylis-Hillman adducts | Indolizine-2-carbonitrile/carboxylate | Microwave irradiation | Good to high yields, one-step synthesis researchgate.net |
| Arylglyoxals, cyclic 1,3-diones, 5-aminopyrazoles | Pyrazolo[3,4-e]indolizine derivatives | Diethylamine, microwave irradiation | One-pot, three-component, formation of seven bonds and two rings researchgate.net |
| Indole (B1671886) aldehydes, dimedone, malononitrile | 9-Indolyl-1,8-acridinedione derivatives | Microwave irradiation | Efficient synthesis of novel acridinedione derivatives nih.gov |
| N-(cyanomethyl)-2-alkylpyridinium salts, enaminones | Pyrido[2,3-b]indolizines | Sodium acetate, microwave irradiation | Domino cycloisomerization-cyclocondensation researchgate.net |
One-Pot and Multicomponent Reaction (MCR) Strategies for this compound Scaffolds
One-pot and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules like indolizine-1-carboxamides from simple precursors in a single synthetic operation. scispace.com These methods avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. scispace.com
A notable MCR involves the reaction of pyridine-2-carbaldehyde, acetoacetanilide, and isocyanides in refluxing toluene, which affords 2-acetyl-3-(phenylamino)this compound derivatives in high yields of around 90%. scispace.com Another versatile one-pot procedure for synthesizing polysubstituted indolizines involves the Michael addition of deprotonated 2-(1H-pyrrol-1-yl)nitriles to α,β-unsaturated ketones or aldehydes, followed by an acid-catalyzed electrophilic cyclization and base-induced dehydrocyanation. nih.gov This sequence allows for the introduction of various substituents at positions 5 through 8 of the indolizine core. nih.gov
The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes is a common one-pot method for constructing the indolizine skeleton. rsc.org A developed method utilizes α-halo-carbonyl compounds, pyridines, and electron-deficient alkenes with a sub-equivalent amount of potassium dichromate as an oxidant under base-free conditions to produce multi-substituted indolizines. rsc.org Furthermore, an electrophile-induced Baylis–Hillman reaction provides a novel one-pot synthesis of indolizine derivatives by treating pyridine-2-carboxaldehyde with activated alkenes in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.org
MCRs have also been developed for the synthesis of 1-aminoindolizines. One such method involves the reaction of aldehydes, secondary amines, and terminal alkynes in a one-pot fashion. scispace.com The use of a copper(I) chloride catalyst in polyethylene (B3416737) glycol (PEG) has been shown to be effective, producing various substituted 1-aminoindolizines in yields exceeding 70%. scispace.com
Table 2: Selected One-Pot and Multicomponent Reactions for Indolizine Scaffolds
| Reactants | Product Type | Catalyst/Reagents | Key Features |
| Pyridine-2-carbaldehyde, acetoacetanilide, isocyanides | 2-Acetyl-3-(phenylamino)indolizine-1-carboxamides | Toluene, reflux | High yields (~90%), domino reaction scispace.com |
| 2-(1H-Pyrrol-1-yl)nitriles, α,β-unsaturated ketones/aldehydes | Polysubstituted indolizines | Base, acid | Addition/cycloaromatization sequence nih.gov |
| α-Halo-carbonyls, pyridines, electron-deficient alkenes | Multi-substituted indolizines | K₂Cr₂O₇ | Base-free, efficient oxidation rsc.org |
| Pyridine-2-carboxaldehyde, activated alkenes | Indolizine derivatives | TMSOTf | Electrophile-induced Baylis-Hillman reaction rsc.org |
| Aldehydes, secondary amines, terminal alkynes | 1-Aminoindolizines | CuCl in PEG | Three-component reaction, green solvent scispace.com |
Regioselective and Stereoselective Synthesis of this compound Derivatives
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex, biologically active molecules. In the context of this compound derivatives, achieving specific substitution patterns and spatial arrangements of atoms is crucial for their intended function.
Regioselectivity in the functionalization of the indolizine core is often dictated by the inherent electronic properties of the bicyclic system. The pyrrole ring is electron-rich and thus more susceptible to electrophilic substitution, with the C-3 position being the most reactive, followed by the C-1 position. usp.br Conversely, the pyridine ring is electron-deficient and can undergo nucleophilic attack, particularly at the C-5 and C-7 positions. smolecule.com The nature of the solvent can also play a critical role in determining regioselectivity. For instance, the reaction of pyridinium ylides with certain ethenes in aprotic solvents proceeds as a 1,3-dipolar cycloaddition, while in protic solvents, an addition-elimination reaction can occur, leading to different products. scispace.com
Recent advances have focused on catalyst-controlled regioselective synthesis. For example, a base-controlled regioselective functionalization of indolizines has been developed using lithium and mixed lithium/magnesium amides, allowing for the introduction of various functional groups at specific positions. usp.br The choice of electrophile can also direct the regioselectivity, with more reactive electrophiles favoring substitution at the C-2 position and less reactive ones at the C-5 position in certain systems. usp.br
Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is also a key area of research. Chiral phosphoric acid-catalyzed enantioselective Friedel-Crafts reactions of indolizines with cyclic α-diaryl N-acyl imines have been developed to produce α-tetrasubstituted (1-indolizinyl)(diaryl)methanamines with high enantiomeric excess (up to 98% ee). researchgate.net Similarly, a highly efficient direct asymmetric allylic substitution of indolizine derivatives with allylic alcohols has been achieved using a chiral iridium complex catalyst, yielding chiral allylation products in high yields and excellent enantioselectivities. researchgate.net
Functionalization and Derivatization Strategies at the this compound Core
The functionalization and derivatization of the pre-formed this compound core are essential for fine-tuning its properties and exploring structure-activity relationships. These strategies allow for the introduction of a wide array of substituents at various positions of the bicyclic system.
The pyrrole ring of the indolizine nucleus is electron-rich and therefore amenable to electrophilic substitution, with the C-3 and C-1 positions being the most reactive. usp.br The C-1 carboxamide group in the parent structure can influence the regioselectivity of further substitutions.
A Brønsted acid-catalyzed C-3 alkylation of indolizines has been established using various electrophiles like ortho-hydroxybenzyl alcohols and 2-indolylmethanol, providing a route to C-3 functionalized indolizine derivatives in good yields. rsc.org The Friedel-Crafts alkylation of indolizines can also be performed under mild conditions. scispace.com HFIP-promoted Friedel-Crafts reactions with (hetero)arylglyoxals have been used for the C-3 functionalization of indolizines. nih.gov
The introduction of substituents at the C-2 position can be achieved through various methods. For example, the Tschitschibabin reaction has been utilized for the controlled introduction of substituents at the C-2 position. smolecule.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to introduce aryl groups at the C-2 position. researchgate.net
The pyridine ring of the indolizine core is electron-deficient, making it susceptible to nucleophilic attack, especially when activating groups are present. smolecule.com Functionalization at the C-5, C-6, and C-7 positions is generally more challenging than at the pyrrole ring.
One-pot procedures have been developed to synthesize indolizines with substituents at positions 5 through 8 by reacting 2-(1H-pyrrol-1-yl)nitriles with α,β-unsaturated ketones or aldehydes. nih.gov The introduction of a cyano group at C-6 and a methyl group at C-7 has been achieved, followed by conversion of the C-5 indolizinone to a 5-chloroindolizine, which can then react with various nucleophiles to introduce diversity at this position. usp.br
Direct C-H functionalization of the pyridine ring is an emerging area. While less common due to the lower reactivity of this ring, some methods have been developed. For example, DDQ-mediated dimerization pathways have been shown to occur at the C-2, C-5, and notably, the C-7 positions of indolizine. rsc.org
Modifications at the amide nitrogen and the amide bond itself provide another avenue for creating diverse this compound derivatives.
N-alkylation of the pyridine nitrogen is a key step in many indolizine syntheses, such as the Tschitschibabin reaction, where pyridines are alkylated with α-haloketones. usp.br The N-alkylation of pyridines with cyanohydrin triflates or α-halonitriles is also a common strategy. researchgate.net
Amide bond formation is a fundamental transformation in the synthesis of indolizine-1-carboxamides. Standard coupling reagents like 1,1'-carbonyldiimidazole (B1668759) can be used to react an indolizine-carboxylic acid with an amine to form the corresponding amide. core.ac.uk A recently developed method involves the photooxidation of 3-acylindolizines in the presence of amines, triggered by red light, to form amide bonds. kyushu-u.ac.jp This method is notable for its use of long-wavelength light and its applicability to a diverse range of aliphatic amines. kyushu-u.ac.jp Modifications to the amide can also include the synthesis of carbohydrazides, which can serve as precursors for further derivatization. globalresearchonline.net
Structure Activity Relationship Sar and Rational Design Principles for Indolizine 1 Carboxamide Analogs
Impact of Substituent Effects on Research-Relevant Biological Activities
The indolizine (B1195054) scaffold has several non-equivalent positions available for substitution, and the placement of functional groups is critical for determining biological effects. ijper.org
Halogens: The introduction of halogens, such as chlorine or fluorine, can significantly impact activity. For instance, in a series of 3-(substituted benzoyl)indolizine-1-carboxamides, a 3-chlorobenzoyl moiety was part of the core structure for compounds showing anti-tuberculosis and anticancer activity. researchgate.net In another study on indolizine-1-carbonitrile (B3051405) derivatives, a 4-bromophenyl group at the 3-position was a key feature, and the presence of a chloro group on the pyridine (B92270) ring of the indolizine core was integral to the synthetic design. nih.gov Specifically, a derivative with a 2,4-dichlorophenyl group at the 2-position (compound 5g) showed the most potent antibacterial activity. nih.gov
Alkyl Groups: The length and nature of alkyl substituents are crucial. In the development of 1-substituted indolizines with activity against Mycobacterium tuberculosis, it was found that a moderately long (C-5 or C-6) hydroxyalkyl substituent at the 1-position was optimal for activity. nih.gov
Aryl Groups: Aryl groups are essential for the activity of many indolizine derivatives. For antitubercular activity, the presence of aryl groups at both the 2- and 3-positions of the indolizine core was found to be a requirement. nih.gov
Cyano Group: The cyano group (–CN) is a potent electron-withdrawing group and a key pharmacophore in various biologically active molecules. nih.gov Indolizine-1-carbonitrile derivatives have been investigated as inhibitors of bacterial protein tyrosine phosphatases (PTPs). globalresearchonline.netnih.gov The introduction of a nitrile substituent at the 7-position has been shown to be beneficial for both the chemical stability and bioactivity of certain indolizine analogs. nih.gov In one series, the cyano group was considered a potential moiety for forming strong binding interactions within the active sites of target enzymes. nih.gov
Hydroxyl Group: The hydroxyl (–OH) group can form hydrogen bonds and influence solubility. The most active antitubercular indolizines reported in one study featured a hydroxyphenylmethyl or hydroxyalkyl substituent at the 1-position. nih.gov
Carbonyl Group: The carbonyl group, as part of a benzoyl or other acyl moiety, plays a significant role. In a series of COX-2 inhibitors, a substituted benzoyl group was present at the 3-position of the indolizine ring. ijper.org The orientation and electronic properties of this group are critical for enzyme inhibition.
Table 1: Impact of Functional Group Position on Biological Activity of Indolizine Analogs
| Position | Functional Group | Observed Effect on Biological Activity | Reference Example |
|---|---|---|---|
| 1 | Hydroxyalkyl (C5-C6) | Optimal for anti-Mycobacterium tuberculosis activity. nih.gov | Antitubercular Agents |
| 1 | Carbonitrile | Investigated for inhibition of bacterial protein tyrosine phosphatases. globalresearchonline.netnih.gov | PTP Inhibitors |
| 2 | Aryl | Required for antitubercular activity (in conjunction with C3-aryl). nih.gov | Antitubercular Agents |
| 2 | 2,4-Dichlorophenyl | Conferred the most potent antibacterial activity in a series. nih.gov | Antibacterial Agents |
| 3 | Aryl | Required for antitubercular activity; removal leads to significant loss of activity. nih.gov | Antitubercular Agents |
| 3 | Substituted Benzoyl | Essential for COX-2 inhibition; cis configuration found to be important. ijper.org | COX-2 Inhibitors |
| 7 | Nitrile | Beneficial for chemical stability and bioactivity. nih.gov | Antitubercular Agents |
The introduction of various aromatic and heterocyclic rings onto the indolizine-1-carboxamide scaffold profoundly modulates the resulting compounds' biological activities.
For instance, a series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates were synthesized and evaluated as COX-2 inhibitors. ijper.org The study found that compounds with a phenyl group at the 2-position and a 4-chlorobenzoyl or 4-bromobenzoyl group at the 3-position (compounds 2a and 2c, respectively) were the most promising inhibitors. ijper.org This highlights the importance of the substitution pattern on the benzoyl ring for activity.
In the context of anticancer agents, indolizine derivatives fused with a pyrrolo[1,2-c]pyrimidine (B3350400) scaffold showed potent activity against hepatocellular carcinoma cells. researchgate.net Another study detailed the synthesis of indolizine derivatives bearing a 1,3,4-oxadiazole (B1194373) ring, which were evaluated for anticancer activity against the MCF-7 breast cancer cell line. researchgate.net The nature of the substituent on the terminal phenyl ring of the oxadiazole moiety influenced the potency.
Furthermore, research into antimicrobial agents led to the development of indolizine-1-carbonitrile derivatives. nih.gov The variation of the aromatic aldehyde used in the synthesis resulted in different aryl groups at the 2-position of the indolizine core. A derivative with a 3-nitrophenyl group at this position (compound 5b) exhibited the highest antifungal activity, while a 2,4-dichlorophenyl substituent (compound 5g) conferred the strongest antibacterial effects. nih.gov
Certain structural components are consistently important across different series of this compound analogs.
Benzoyl Group: The benzoyl group, often found at the 3-position, is a critical determinant of activity. In a series of COX-2 inhibitors, molecular docking studies suggested that the cis configuration of the indolizine core, influenced by the 3-benzoyl group, allowed the molecule to adopt a stable conformation similar to the known inhibitor Indomethacin (B1671933). ijper.org For a series of antitubercular 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, this specific acyl group was integral to the design of compounds with potent activity. researchgate.net
Amide Linker: The amide linker (–CONH–) at the 1-position is fundamental to the class of indolizine-1-carboxamides and is crucial for biological activity. In the design of HIV-1 VIF-ElonginC interaction inhibitors, the length of the amide linker was a key parameter to be investigated. researchgate.net In studies on indole-2-carboxamides, a related scaffold, the carboxamide functionality was found to be essential for activity, and introducing an extra spacer to the amide linker was unfavorable for anti-TB activity. nih.govrsc.org This suggests that the rigidity and specific orientation provided by the direct amide linkage are often optimal for binding to biological targets. In some hybrid compounds, one or two amide linkers are used to connect the indolizine scaffold to other pharmacophores. nih.gov
Scaffold Modification and Hybrid Compound Design Strategies (e.g., fused lactones, isoindole conjugates)
To explore new chemical space and enhance biological activity, researchers have moved beyond simple substitution to more complex scaffold modifications and the creation of hybrid molecules.
One strategy involves fusing additional rings to the indolizine core. For example, indolizines fused with phenanthroline skeletons have been designed to create coplanar structures with the potential to interact with DNA. scispace.com Similarly, a highly efficient synthesis was developed for an indolizine scaffold fused with pyrrolo[1,2-c]pyrimidine, yielding tetracyclic compounds with potent anticancer activity against liver cancer cell lines. researchgate.net
Another powerful approach is the design of hybrid compounds, where the this compound scaffold is chemically linked to another known pharmacophore. This strategy aims to create dual-acting molecules or to improve the properties of a parent drug. Beshr et al. synthesized hybrids of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) with indolizine derivatives. mdpi.comresearchgate.net These hybrids were designed to combine the properties of both parent molecules and were evaluated for antiproliferative activity. mdpi.com Another study reported the design of pyrrolizine/indolizine derivatives bearing a substituted or unsubstituted isoindole moiety, creating a hybrid scaffold intended to act as a dual inhibitor of EGFR TK and CDK-2 for anticancer applications. nih.gov
The use of the indolizine core as a versatile platform for creating bioconjugates has also been demonstrated. Polyfunctional indolizine scaffolds have been designed with orthogonal reactive groups (like amines, esters, and alkynes) to allow for the attachment of other molecules, such as biotin (B1667282) tags, for use in chemical biology applications like affinity chromatography. nih.govacs.org
Rational Design Approaches to Modulate Research-Relevant Chemical and Biological Properties
Rational design, often aided by computational modeling, is a cornerstone of modern medicinal chemistry, and it has been extensively applied to the this compound scaffold.
Molecular docking is a frequently used tool to predict the binding modes of newly designed analogs and to rationalize observed SAR. For a series of indolizine-based COX-2 inhibitors, docking studies helped identify the likely binding conformation and explained why certain substitutions led to higher potency. ijper.org Similarly, for novel indolizine-1-carbonitrile derivatives designed as antimicrobial agents, docking into the active sites of fungal 14α-demethylase and bacterial protein tyrosine phosphatase helped determine the probable binding interactions of the most active compounds. nih.gov
Rational design also guided the development of HIV-1 VIF-ElonginC interaction inhibitors. researchgate.net Starting from a known inhibitor, modifications were systematically planned, including altering substituents at positions 3 and 7, exchanging the positions of these substituents, varying the length of the amide linker, and even migrating the nitrogen atom within the core structure to generate new scaffolds. researchgate.net
The concept of isosteric replacement is another rational design principle. Given the structural and electronic similarities between indolizine and indole (B1671886), researchers have often designed indolizine analogs of known indole-based drugs. scispace.comderpharmachemica.com This approach is based on the hypothesis that the indolizine core can successfully mimic the indole nucleus in binding to biological targets, potentially offering improved properties. scispace.com These rational strategies, combining synthesis, biological evaluation, and computational analysis, are crucial for the systematic optimization of indolizine-1-carboxamides as research tools and potential therapeutic leads. researchgate.net
Theoretical and Computational Chemistry Investigations of Indolizine 1 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the electronic characteristics of Indolizine-1-carboxamide, elucidating its structure, stability, and reactive nature.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules. Studies on indolizine (B1195054) and its isomers using DFT calculations at the B3LYP/6-311+G** level have shown that the indolizine system is the most stable among its isomers, indole (B1671886) and isoindole. researchgate.netjocpr.com This stability is attributed to its lower Gibbs free energy and smaller average bond lengths. researchgate.net The planarity of the fused ring system is a key feature of its geometry. researchgate.net
The conjugated planar electronic structure of indolizine is a significant factor in its properties, contributing to strong fluorescence and its utility in DNA interaction studies. derpharmachemica.comderpharmachemica.com DFT calculations on various indolizine derivatives have been employed to optimize molecular geometries and understand their fundamental structural properties. nih.govua.es Theoretical computations help to rationalize the mechanisms of synthesis, as seen in the study of the organocatalytic synthesis of a benzoxazine-substituted indolizine derivative, where DFT was used to explore different reaction pathways. nih.gov The stability of indolizine derivatives can be influenced by substituents at various positions; for instance, blocking the most reactive positions, 1 and 3, can lead to more stable compounds. ua.es
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netvipslib.com
For the parent indolizine, the HOMO-LUMO gap is significantly lower than that of its isomer, indole, suggesting greater reactivity. acs.org This large HOMO-LUMO gap in indolizine is an indicator of its good stability and high chemical hardness compared to other isomers. researchgate.net In amino-substituted indolizine derivatives, DFT calculations have shown that the HOMO is typically spread over the amino group and the indolizine nucleus, while the LUMO is mainly located on the indolizine ring. ua.es
Conceptual DFT has been used to calculate various reactivity descriptors for indolizine derivatives, such as global hardness, softness, electronic chemical potential, electrophilicity, and nucleophilicity indices, which help to rationalize their observed reactivities in chemical reactions like Diels-Alder cycloadditions. beilstein-journals.org FMO analysis is also crucial in understanding the electronic transitions observed in photophysical studies. ua.es For instance, the primary electronic transition (S1) in certain indolizine chromophores has a high HOMO -> LUMO contribution, indicating a charge transfer character. ua.es
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Indolizine Isomers
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Indole | -5.24 | -0.27 | 4.97 |
| Isoindole | -4.91 | -1.13 | 3.78 |
| Indolizine | -4.87 | -0.79 | 4.08 |
Data derived from theoretical calculations and may vary based on the computational method. acs.org
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. vipslib.com The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), typically color-coded with red and blue, respectively.
Computational analyses of various indolizine derivatives, such as ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates, have utilized MEP mapping to identify key interaction sites on the molecule. rsc.org Hydrogen bonding, a crucial intermolecular force, has a significant electrostatic component, and MEP calculations are used to predict hydrogen bond acidity and basicity. researchgate.net By identifying the regions of positive and negative electrostatic potential, MEP analysis helps to understand how a molecule like this compound will interact with biological targets such as proteins or DNA. rsc.orgresearchgate.net This visualization of electrostatic complementarity is critical in molecular design and understanding intermolecular interaction energies that govern crystal architecture. researchgate.net
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as this compound derivatives, to a macromolecular target.
Molecular docking studies have been instrumental in evaluating the potential of indolizine derivatives as inhibitors for a range of biological targets. For instance, a series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides were synthesized and their anticancer activity was supported by molecular docking studies. rasayanjournal.co.in Similarly, docking has been used to elucidate the binding modes of ethyl 3-benzoylindolizine-1-carboxylate analogues against antitubercular targets, with the most active compounds showing docking scores of -8.5 Kcal/mol. researchgate.net
Indolizine derivatives have been docked into the active sites of various enzymes, including fungal 14α-demethylase and bacterial protein tyrosine phosphatase, to determine their probable binding modes. nih.gov Docking of indolizine heterocyclics into the guanylate kinase of Staphylococcus aureus helped to identify key amino acid residues involved in inhibitor recognition. onljbioinform.com The conjugated planar structure of the indolizine core also makes it a valuable scaffold for studying DNA interactions. derpharmachemica.comderpharmachemica.com Docking simulations can predict whether these compounds are likely to bind to DNA and in what manner, such as intercalation.
Table 2: Examples of Molecular Docking Studies on Indolizine Derivatives
| Indolizine Derivative Class | Target Protein | Reported Binding/Docking Score |
|---|---|---|
| 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides | Anticancer targets | Not specified, but supports in vitro activity rasayanjournal.co.in |
| Ethyl 3-benzoylindolizine-1-carboxylates | Antitubercular target (PDB: 5OP6) | -8.5 Kcal/mol (for most active compound) researchgate.net |
| Indolizine-1-carbonitriles | Fungal 14α-demethylase | Not specified, coordination bond with heme Fe2+ predicted nih.gov |
The stability of a ligand-target complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Docking analyses provide detailed insights into these specific interactions.
For example, in the docking of an indolizine-1-carbonitrile (B3051405) derivative with protein tyrosine phosphatase B, a hydrogen bond was observed between the hydroxyl oxygen of the ligand and the sulfhydryl hydrogen of Cys160, and another between the nitrile nitrogen and an amino hydrogen of Lys164. nih.gov In a different study, the binding of an indolizine derivative to the 14α-demethylase active site was characterized by multiple hydrophobic interactions with residues such as Gln72, Ala73, Tyr76, and Leu321. nih.gov
Docking of indolizine heterocyclics with guanylate kinase identified specific amino acid residues (SER 112, PRO 113, THR 115, TYR 116, GLY 121) that could participate in hydrogen bonding interactions. onljbioinform.com The analysis of these interactions is critical for structure-activity relationship (SAR) studies, helping to explain why certain derivatives exhibit higher potency and guiding the design of new analogues with improved binding affinity.
In Silico Screening and Virtual Library Design for this compound Analogs
In silico screening, a computational technique used in drug discovery, plays a pivotal role in identifying potential drug candidates from large libraries of chemical compounds. This approach is particularly valuable for exploring the therapeutic potential of this compound analogs by simulating their interactions with biological targets.
The initial step in this process involves the creation of a virtual library of this compound analogs. This is achieved by systematically modifying the core structure at various positions. For instance, different substituents can be introduced at the pyridine (B92270) or pyrrole (B145914) ring of the indolizine nucleus, or the carboxamide group can be functionalized with diverse chemical moieties. The design of these virtual libraries can be guided by known structure-activity relationships (SAR) of related compounds or by exploring a wide range of chemical diversity to identify novel scaffolds.
Once the virtual library is established, various in silico screening methods can be employed. Structure-based virtual screening (SBVS) is a prominent approach where the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known. Molecular docking simulations are then performed to predict the binding affinity and orientation of each compound in the virtual library within the active site of the target. For example, in the pursuit of novel anti-inflammatory agents, a virtual library of indolizine-1-carboxylate analogs was screened against the cyclooxygenase-2 (COX-2) enzyme. ijper.orgsemanticscholar.org This screening identified compounds with favorable binding energies and interaction patterns with key amino acid residues in the COX-2 active site. ijper.orgsemanticscholar.org
Ligand-based virtual screening (LBVS) is another valuable technique, particularly when the 3D structure of the target is unknown. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active compound is used as a template to search the virtual library for analogs with similar physicochemical properties, shape, and pharmacophoric features.
In the context of developing new antitubercular agents, in silico screening of a series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues led to the identification of a potential target, malate (B86768) synthase, through a computational approach. nih.gov This highlights the power of in silico methods not only in identifying active compounds but also in elucidating their potential mechanisms of action.
The results of in silico screening provide a ranked list of candidate compounds with the highest predicted activity. These "hits" can then be prioritized for chemical synthesis and subsequent experimental validation, significantly accelerating the drug discovery process.
| Screening Type | Target/Method | Indolizine Analog Class | Research Area | Key Findings |
| Structure-Based | COX-2 Enzyme | Indolizine-1-carboxylates | Anti-inflammatory | Identification of analogs with favorable binding energies. ijper.orgsemanticscholar.org |
| Target Identification | Computational Approach | Ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylates | Antitubercular | Putative target identified as Malate synthase. nih.gov |
| Ligand-Based | Similarity to known actives | General Indolizine-1-carboxamides | Various | Prioritization of analogs for synthesis based on structural similarity. |
Pharmacophore Modeling and Ligand-Based Design Principles for Research Compounds
Pharmacophore modeling is a powerful ligand-based design technique that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govdergipark.org.tr This approach is instrumental in designing novel this compound analogs with enhanced potency and selectivity.
A pharmacophore model is generated by analyzing a set of known active compounds and identifying their common structural features that are crucial for binding to a biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.
For instance, a study focused on developing phosphodiesterase IV (PDE4) inhibitors utilized a dataset of 38 indolizine derivatives to construct a pharmacophore model. appconnect.in The resulting statistically significant model, ARRRR.30, consisted of one hydrogen bond acceptor and four aromatic ring features. appconnect.in This model demonstrated a strong correlation between the predicted and experimental activities of the compounds, with a high regression coefficient (R² = 0.880). appconnect.in The validity of the pharmacophore model was further confirmed through external validation on a test set of compounds. appconnect.in
Such a validated pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that fit the model's features. Furthermore, it provides a blueprint for the de novo design of new this compound analogs with optimized interactions with the target. Medicinal chemists can use the pharmacophore model to guide the modification of the this compound scaffold, ensuring that the designed molecules retain the essential features for biological activity while potentially improving other properties like selectivity or metabolic stability.
The principles of ligand-based design extend beyond pharmacophore modeling. They also encompass quantitative structure-activity relationship (QSAR) studies, which correlate the physicochemical properties of a series of compounds with their biological activities. By establishing a mathematical relationship, QSAR models can predict the activity of newly designed this compound analogs before their synthesis.
| Pharmacophore Model | Key Features | Target | Indolizine Analog Class | Statistical Significance (R²) |
| ARRRR.30 | 1 Hydrogen Bond Acceptor, 4 Aromatic Rings | PDE4 | Indolizine-2-oxoacetamides | 0.880 appconnect.in |
Computational Prediction of Research-Relevant Molecular Properties (e.g., Lipophilicity for cellular penetration research)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a molecule's ability to cross biological membranes, including the cell membrane. researchgate.net For compounds intended to act on intracellular targets, an optimal range of lipophilicity is required. High lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity may hinder membrane permeation.
Various computational models are available to predict the logP of this compound analogs. These models are typically based on the summation of fragmental or atomic contributions to lipophilicity or on QSAR equations derived from experimental data. In a study investigating a library of indolizine derivatives, the calculated Milog P scores ranged from 4.18 to 4.9, suggesting that these compounds are lipophilic. researchgate.net
Beyond lipophilicity, other molecular properties relevant to cellular penetration and drug-likeness are also computationally predicted. These include:
Molecular Weight (MW): Generally, compounds with lower molecular weights are more likely to be orally bioavailable.
Topological Polar Surface Area (TPSA): This descriptor is related to hydrogen bonding potential and is a good predictor of membrane permeability.
Number of Hydrogen Bond Donors and Acceptors: These influence solubility and membrane transport.
Aqueous Solubility (logS): Adequate solubility is essential for absorption and distribution.
In silico ADME prediction tools can provide valuable insights into the potential of this compound analogs to reach their intended biological targets. For example, studies on various indolizine derivatives have shown compliance with Lipinski's rule of five, a set of guidelines used to evaluate drug-likeness and predict oral bioavailability. researchgate.net Computational predictions of properties like blood-brain barrier (BBB) penetration are also critical for research targeting the central nervous system. researchgate.net
| Molecular Property | Predicted Value/Range | Significance for Cellular Penetration Research | Computational Method |
| Lipophilicity (Milog P) | 4.18 - 4.9 researchgate.net | Influences membrane permeability. | Fragment-based calculation |
| Molecular Weight | Varies | Affects diffusion and transport across membranes. | Sum of atomic weights |
| Topological Polar Surface Area | Varies | Correlates with hydrogen bonding and membrane permeability. | Fragment contribution |
| Aqueous Solubility (logS) | Varies | Essential for absorption and reaching the cell surface. | QSAR models |
| Blood-Brain Barrier Penetration | Predicted for some analogs researchgate.net | Crucial for CNS-targeted research. | Predictive models |
Mechanistic Research on Indolizine 1 Carboxamide Interactions and Reactivity
Elucidation of Organic Reaction Mechanisms in Indolizine-1-carboxamide Synthesis
The synthesis of this compound and its derivatives is achieved through various organic reaction mechanisms, often involving multi-component reactions and cyclization strategies. A prevalent method is the [3+2] annulation of pyridinium (B92312) ylides with appropriate dipolarophiles like alkynes or alkenes. rsc.org This approach typically yields indolizines with electron-withdrawing groups at the C1 and/or C3 positions. rsc.org The reaction mechanism involves the formation of a pyridinium ylide, which then undergoes a cycloaddition with the dipolarophile, followed by aromatization to form the stable indolizine (B1195054) ring system. rsc.orgchim.it
Another significant mechanistic pathway involves the Chichibabin reaction, which is a classic method for synthesizing 2-substituted indolizines through the ring closure of quaternary pyridinium halides. researchgate.net More contemporary methods have expanded the synthetic arsenal. For instance, a palladium-catalyzed, multicomponent synthesis proceeds via the carbonylative formation of a high-energy, mesoionic pyridine-based 1,3-dipole, which then undergoes spontaneous reaction to form the indolizine core. researchgate.net
One-pot synthesis strategies are particularly efficient. For example, 2-acetyl-3-(phenylamino)this compound derivatives can be synthesized in a single step by reacting pyridine-2-carbaldehyde, acetoacetanilide, and isocyanides. scispace.com Similarly, a novel one-pot, two-step tandem reaction has been designed for the synthesis of indolizine-1-carbonitrile (B3051405) derivatives, which involves a 1,3-dipolar cycloaddition reaction under ultrasound irradiation. nih.gov Other mechanisms include intramolecular cyclizations of appropriately substituted pyridines. For example, the thermal cyclization of 3-acetoxy-3-(2-pyridyl)-2-methylenepropanoate esters provides a route to 2-substituted indolizines. core.ac.uk Furthermore, iron-catalyzed annulation followed by aerobic oxidation of pyridines and α-substituted allenoates has been developed for the synthesis of functionalized indolizines. organic-chemistry.org
The table below summarizes various synthetic methods and their underlying mechanistic features for preparing indolizine scaffolds, which can be adapted for this compound synthesis.
| Synthetic Method | Key Reactants | Reaction Type | Mechanistic Highlights |
| [3+2] Annulation | Pyridinium ylides, Alkynes/Alkenes | Cycloaddition | Formation of a pyridinium ylide followed by cycloaddition and aromatization. rsc.orgchim.it |
| Chichibabin Reaction | Quaternary pyridinium halides | Cyclization | Classic ring closure to form 2-substituted indolizines. researchgate.net |
| Palladium-Catalyzed Multicomponent Reaction | Bromopyridines, Imines, Alkynes | Carbonylative Coupling | Formation of a mesoionic 1,3-dipole intermediate. researchgate.net |
| One-Pot Tandem Reaction | Aromatic aldehydes, Malononitrile, Pyridinium salts | 1,3-Dipolar Cycloaddition | Ultrasound-assisted synthesis of indolizine-1-carbonitriles. nih.gov |
| Thermal Cyclization | 3-acetoxy-3-(2-pyridyl)-2-methylenepropanoate esters | Intramolecular Cyclization | Thermal-induced ring formation. core.ac.uk |
| Iron-Catalyzed Annulation | Pyridines, α-substituted allenoates | Annulation/Aerobic Oxidation | Iron-catalyzed cyclization followed by oxidation. organic-chemistry.org |
Molecular and Cellular Mechanistic Pathways of Biological Action (Research Focus)
This compound derivatives have been the focus of numerous studies for their potential as enzyme inhibitors, targeting a range of enzymes implicated in various diseases.
Cyclooxygenase-2 (COX-2): Certain indolizine analogues have been designed and synthesized as inhibitors of COX-2, an enzyme involved in inflammation. ijper.orgnih.govnih.gov These compounds, developed as bioisosteres of indomethacin (B1671933), have shown promising in vitro inhibitory activity. ijper.orgnih.gov For instance, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerged as a potent COX-2 inhibitor with an IC₅₀ of 5.84 µM. nih.govnih.gov The mechanism of inhibition is attributed to hydrophobic interactions within the enzyme's active site. nih.gov The structural difference from indomethacin, particularly the position of the nitrogen atom in the indolizine core, allows for a stable conformation within the COX-2 binding pocket. ijper.org
Bacterial Protein Tyrosine Phosphatases (PTPs): Indolizine derivatives have been investigated as inhibitors of bacterial PTPs, such as M-PtpA and M-PtpB from Mycobacterium tuberculosis, which are crucial for bacterial virulence. globalresearchonline.netnih.govnih.gov Some 3-substituted indolizine-1-carbonitrile derivatives have demonstrated activity against these phosphatases. nih.gov The inhibition of PTPs is a key strategy for developing anti-virulence agents that can suppress bacterial capsule production. plos.org
Fungal 14α-Demethylase: Due to their structural similarity to azole antifungals, indolizine derivatives are being explored as inhibitors of fungal 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.govnih.govmdpi.com Molecular docking studies suggest that indolizine-1-carbonitrile derivatives can bind to the active site of 14α-demethylase, with the nitrile group coordinating with the heme iron. nih.gov This interaction disrupts ergosterol synthesis, leading to fungal growth inhibition. nih.govnih.gov
Mycobacterial InhA Enzyme: The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is another target for indolizine-based compounds. nih.govgoogle.cominstem.res.innih.gov While some indolizine derivatives have shown inhibitory activity against the InhA enzyme, studies have indicated that there isn't always a clear correlation between InhA inhibition and the minimum inhibitory concentration (MIC) values, suggesting that these compounds might act through multiple mechanisms. nih.govtaylorandfrancis.com
The following table presents a summary of enzyme inhibition studies involving indolizine derivatives.
| Enzyme Target | Organism/Disease | Key Findings | Example Inhibitor(s) |
| Cyclooxygenase-2 (COX-2) | Inflammation | In vitro inhibition through hydrophobic interactions in the active site. ijper.orgnih.gov | Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate. nih.govnih.gov |
| Bacterial Protein Tyrosine Phosphatases (PTPs) | Mycobacterium tuberculosis | Inhibition of M-PtpA/M-PtpB, crucial for virulence. globalresearchonline.netnih.gov | 3-substituted indolizine-1-carbonitrile derivatives. nih.gov |
| Fungal 14α-Demethylase (CYP51) | Fungal Infections | Coordination of the nitrile group with the heme iron in the active site. nih.gov | Indolizine-1-carbonitrile derivatives. nih.gov |
| Mycobacterial InhA Enzyme | Mycobacterium tuberculosis | Weak to moderate inhibition, suggesting multiple modes of action. nih.govnih.gov | 3-(4-fluorobenzoyl) substituted indolizine core. nih.gov |
Estrogen Receptor Binding: Certain di-hydroxy substituted indolizine derivatives have demonstrated high-potency binding to the estrogen receptor, with affinities in the low nanomolar range. derpharmachemica.com Their structural similarity to 17β-estradiol allows them to fit into the receptor's binding site. derpharmachemica.com
5HT3 Receptor Antagonism: Indolizine-3-carboxylic acid derivatives have been identified as potent antagonists of the 5-HT3 receptor. nih.govderpharmachemica.com This receptor is involved in mediating nausea and vomiting, and its blockade by these antagonists is the basis for their antiemetic effects. amegroups.orgnih.gov The mechanism involves preventing serotonin (B10506) from binding to and activating these receptors in the central and peripheral nervous systems. amegroups.orgnih.gov
DNA Binding: The planar, 10π electron structure of the indolizine ring system makes it a candidate for interaction with DNA. scispace.comderpharmachemica.com Some indolizinylpyridinium derivatives have been found to bind to the minor groove of DNA, similar to ethidium (B1194527) bromide. scispace.com The interaction can lead to a partial quenching of the compound's fluorescence. scispace.com Other studies have confirmed the intercalative binding of certain N,N-dialkylindolizine-2-carboxamides with DNA, characterized by upfield shifts and broadening of aromatic proton signals in NMR spectra. core.ac.uk Molecular docking studies have further elucidated these interactions, showing specific groups of the ligand embedded within the DNA minor groove. intelcentru.ro
Microtubule Destabilization: Research has pointed to the potential of indolizine derivatives to act as microtubule destabilizing agents, a mechanism relevant to anticancer activity. Docking studies have shown that active compounds can fit well into the colchicine (B1669291) binding site of tubulin, leading to inhibition of tubulin polymerization. researchgate.net
APOBEC3G Stabilization for Antiviral Research: In the context of HIV research, indolizine derivatives have been designed to inhibit the interaction between the viral infectivity factor (Vif) and the cellular protein ElonginC. researchgate.net This inhibition prevents the Vif-mediated degradation of the host antiviral protein APOBEC3G (A3G). researchgate.netmdpi.com By stabilizing A3G, these compounds can enhance its incorporation into new virions, thereby reducing viral infectivity. mdpi.com
Inhibition of Cell Proliferation and CDK Inhibition: Indolizine derivatives have shown significant potential in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A key target in this process is the family of cyclin-dependent kinases (CDKs). scbt.comtargetedonc.com For example, certain pyrrolizine/indolizine derivatives have demonstrated inhibitory activity against CDK2. rsc.org Inhibition of CDKs, such as CDK1 and CDK2, disrupts the cell cycle at the G1/S and G2/M checkpoints, leading to a halt in cell division. mdpi.comresearchgate.net
β-Catenin Activity: While direct mechanistic studies on this compound's effect on β-catenin activity are not extensively detailed in the provided context, the modulation of cellular pathways by indolizine derivatives suggests potential interactions with key signaling cascades like the Wnt/β-catenin pathway, which is often dysregulated in cancer.
Structure-Mechanism Relationship Investigations in this compound Research
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for specific biological targets.
In the context of antitubercular activity, the nature and position of substituents on the indolizine scaffold are critical for retaining activity against both susceptible and multidrug-resistant strains of M. tuberculosis. taylorandfrancis.com For example, modifications to the benzoyl group and the ester groups at various positions on the indolizine ring have been shown to significantly impact potency against the InhA enzyme. google.com
For antifungal activity targeting 14α-demethylase, molecular docking has revealed the importance of a coordination bond between the nitrogen atom of a nitrile group at the 1-position and the Fe2+ of the heme group in the enzyme's active site. nih.gov Additionally, π-π stacking interactions between aromatic rings of the indolizine derivative and amino acid residues like Tyrosine 76 contribute to the binding affinity. nih.gov
The ability of indolizine derivatives to act as 5-HT3 receptor antagonists is also highly dependent on their structure. Conformational restriction of the side chain, as seen in the development of related compounds, was a key strategy in achieving potent and selective antagonism. nih.gov
These examples highlight a consistent theme in this compound research: subtle changes in substituents and their positions on the core heterocyclic structure can lead to significant differences in biological mechanism and potency.
Preclinical and in Vitro Biological Research Perspectives of Indolizine 1 Carboxamide Emphasis on Mechanistic and Target Oriented Studies; Strictly No Clinical Data, Dosage, Administration, Safety, or Adverse Effects
Antimicrobial Research Aspects
Derivatives of indolizine-1-carboxamide have been the subject of extensive research for their potential as antimicrobial agents. These compounds have demonstrated activity against a variety of bacterial and fungal pathogens.
Antibacterial Activity Research
This compound derivatives have shown notable antibacterial effects against several important pathogens, including Mycobacterium tuberculosis, as well as other Gram-positive and Gram-negative bacteria.
Against Mycobacterium tuberculosis
A number of studies have highlighted the potential of indolizine (B1195054) derivatives as anti-tubercular agents. For instance, N'-(indolizin-1-ylmethyl)isonicotinohydrazide, a derivative of this compound, has been synthesized and evaluated for its in vitro anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv. globalresearchonline.netrjptonline.org Research has shown that certain indolizine derivatives exhibit significant inhibitory activity against the H37Rv strain and even multi-drug-resistant (MDR) strains of M. tuberculosis. researchgate.net For example, combining indolizine-1-carboxylate with isoniazid (B1672263) (INH) resulted in a compound (IND-INH) that showed more significant anti-tubercular activity at a concentration of 50 µg/ml compared to INH alone. globalresearchonline.net However, at 25 µg/ml, its activity was less significant. globalresearchonline.net Other derivatives, such as those with hydroxyphenylmethyl or hydroxyalkyl substituents at the 1-position, have also been found to be active, particularly when the indolizine ring is also substituted at the C-2 and C-3 positions. globalresearchonline.net The mechanism of action for some of these compounds is believed to involve the inhibition of the mycobacterial InhA enzyme. nih.gov
Table 1: Investigated Antibacterial Activity of this compound Derivatives against M. tuberculosis
| Derivative | Target/Strain | Key Findings |
|---|---|---|
| N'-(indolizin-1-ylmethyl)isonicotinohydrazide | M. tuberculosis H37Rv | Evaluated for in vitro anti-tuberculosis activity. globalresearchonline.netrjptonline.org |
| Indolizine-1-carboxylate-Isoniazid conjugate (IND-INH) | M. tuberculosis H37Rv | Showed more significant activity than Isoniazid alone at 50 µg/ml. globalresearchonline.net |
| Various 1,2,3-trisubstituted indolizines | H37Rv and MDR strains | Explored for structure-activity relationships, with some targeting the InhA enzyme. nih.gov |
Against Gram-positive and Gram-negative Bacteria
The antibacterial spectrum of indolizine derivatives extends to various Gram-positive and Gram-negative bacteria. globalresearchonline.net Synthesized derivatives have demonstrated inhibitory activity against organisms such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. globalresearchonline.netglobalresearchonline.netderpharmachemica.com For example, certain indolizine-1-carbonitrile (B3051405) derivatives have been identified as potent inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are crucial for the virulence of several pathogenic bacteria. nih.gov In one study, compound 5g, an indolizine-1-carbonitrile derivative, showed antibacterial activity with MICs ranging from 16–256 µg/mL. nih.gov Another study found that some Mannich bases of indolizine-1-carboxylate displayed significant activity (75% to 86.8%) against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. derpharmachemica.com
Table 2: Antibacterial Spectrum of Selected this compound Derivatives
| Derivative | Bacterial Strain(s) | Key Findings |
|---|---|---|
| Indolizine-1-carbonitrile (Compound 5g) | Gram-positive and Gram-negative | MIC range of 16–256 µg/mL; inhibits bacterial PTPs. nih.gov |
| Mannich bases of indolizine-1-carboxylate (Compounds 2b, 2e, 2f) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Showed 75% to 86.8% activity compared to standard drugs. derpharmachemica.com |
Antifungal Activity Research
The structural similarity of indolizine derivatives to azole antifungals has prompted investigations into their antifungal properties. nih.gov These compounds have shown promise against various fungal species. The proposed mechanism for some derivatives involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi. nih.gov
Research has demonstrated the antifungal activity of indolizine-1-carbonitrile derivatives. For instance, compound 5b from a synthesized series exhibited the most potent antifungal activity, with MIC values ranging from 8–32 µg/mL. nih.gov Other studies have reported the antifungal activity of indolizine derivatives against Candida albicans and Aspergillus flavus. derpharmachemica.comnih.gov One indolizine derivative was noted for its dual antibacterial and antifungal efficacy. derpharmachemica.com While the antifungal effect of indolizines has been described as modest in some reviews, specific derivatives show potent activity. mdpi.com
Antiviral Activity Research
The antiviral potential of indolizine derivatives has been explored against several viruses.
Against Hepatitis B Virus (HBV)
While direct studies on this compound against HBV are limited in the provided context, the broader class of indolizine derivatives has been investigated for various biological activities, including antiviral properties.
Against Enterovirus 71 (EV71)
Research has identified novel imidazolidinone derivatives, designed with the aid of computer modeling, that exhibit significant antiviral activity against Enterovirus 71 (EV71). nih.gov Some of these compounds showed potent activity in the submicromolar to low micromolar range against all genotypes of EV71. nih.gov Another study found that a peptide derived from the EV71 capsid protein, SP40, exhibited broad-spectrum antiviral activity against all EV71 genotypes. plos.org Additionally, repurposed drugs like prochlorperazine, niclosamide, and itraconazole (B105839) have demonstrated potent anti-EV71 activity. nih.gov
Against Herpesviruses
Indolizine derivatives have been synthesized and evaluated for their anti-herpes activity. researchgate.net Certain analogues demonstrated significant activity against the varicella-zoster virus, a type of herpesvirus. researchgate.net
Anticancer Research Aspects
This compound and its derivatives have emerged as a promising class of compounds in anticancer research, demonstrating both antiproliferative effects and the ability to reverse multidrug resistance. globalresearchonline.netresearchgate.net
Antiproliferative Activity against Specific Cancer Cell Lines
A significant body of research has focused on the cytotoxic effects of indolizine derivatives against various cancer cell lines. globalresearchonline.net For example, indolizine-glyoxylamides have demonstrated substantial in vitro antiproliferative activities against a wide array of tumor types, including those of breast, colon, and uterine origin. globalresearchonline.net
In one study, a series of indolizine derivatives incorporating a cyclopropylcarbonyl group were tested against the human hepatocellular liver carcinoma (Hep-G2) cell line. nih.gov Compound 5j from this series displayed potent antiproliferative activity with an IC₅₀ value of 0.20 µg/mL and also showed significant inhibitory activity against the EGFR kinase with an IC₅₀ of 0.085 µM. nih.gov Another study identified indolizine lactones as a promising scaffold, with their antiproliferative activity evaluated against hormone-refractory prostate (DU-145) and triple-negative breast (MDA-MB-231) cancer cell lines. researchgate.net Furthermore, pyrrolizine/indolizine-NSAID hybrids have been synthesized, with some compounds showing potent antiproliferative activity against MCF-7 breast cancer cells, with IC₅₀ values as low as 1.07 µM. mdpi.comnih.gov
Table 3: Antiproliferative Activity of Selected Indolizine Derivatives
| Derivative/Class | Cancer Cell Line(s) | Key Findings (IC₅₀ values) |
|---|---|---|
| Indolizine-glyoxylamides | Breast, colon, uterine | Demonstrated substantial in vitro antiproliferative activities. globalresearchonline.net |
| Indolizine with cyclopropylcarbonyl group (Compound 5j) | Hep-G2 (Liver) | IC₅₀ = 0.20 µg/mL (antiproliferative); IC₅₀ = 0.085 µM (EGFR kinase inhibition). nih.gov |
| Indolizine lactones | DU-145 (Prostate), MDA-MB-231 (Breast) | Identified as a promising scaffold for anticancer agents. researchgate.net |
| Pyrrolizine/indolizine-NSAID hybrids (e.g., 8e) | MCF-7 (Breast) | IC₅₀ = 1.07 µM. mdpi.comnih.gov |
Multidrug Resistance (MDR) Reversal Activity
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which efflux anticancer drugs from cells. frontiersin.orgnih.gov Indolizine derivatives have been investigated for their ability to reverse this resistance.
Indole- and indolizine-glyoxylamides have shown cytotoxicity against multidrug-resistant cancer cell lines. globalresearchonline.net In a study on pyrrolizine/indolizine derivatives, a quantitative real-time PCR analysis was performed to assess the effect of certain compounds on P-gp in HepG-2/ADR (adriamycin-resistant) cells. rsc.org The mechanism of action for some MDR reversal agents is believed to involve blocking the P-glycoprotein drug efflux pump. acs.org
Anti-inflammatory Research Aspects
Indolizine derivatives have been studied for their anti-inflammatory properties, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes. derpharmachemica.comresearchgate.net
COX-2 Inhibition Studies
The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its selective inhibition is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. ijper.orgnih.gov Several studies have designed and synthesized indolizine derivatives as potential COX-2 inhibitors.
In one such study, a series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates were synthesized and screened for their in vitro COX-2 inhibitory activity. ijper.org Compounds 2a and 2c from this series emerged as promising COX-2 inhibitors with IC₅₀ values of 6.56 µM and 6.94 µM, respectively. ijper.org Another study on 7-methoxy indolizines as bioisosteres of indomethacin (B1671933) found that diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) was a promising COX-2 inhibitor with an IC₅₀ of 5.84 µM. nih.gov Molecular modeling studies suggest that the stable cis conformation of the indolizine scaffold may contribute to this activity. researchgate.net
Table 4: COX-2 Inhibitory Activity of Selected Indolizine Derivatives
| Derivative | Key Findings (IC₅₀ values) |
|---|---|
| Ethyl 7-methoxy-2-(substituted)-3-(substituted benzoyl) indolizine-1-carboxylate (Compound 2a) | IC₅₀ = 6.56 µM |
| Ethyl 7-methoxy-2-(substituted)-3-(substituted benzoyl) indolizine-1-carboxylate (Compound 2c) | IC₅₀ = 6.94 µM |
Antioxidant Activity Research and Proposed Mechanisms
Indolizine derivatives have also been investigated for their antioxidant properties. researchgate.netnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. ajol.info
In one study, a series of novel 3,3'-diselanediylbis(N,N-disubstituted this compound) derivatives were synthesized and screened for their scavenging activity against the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical. ajol.info Two of the synthesized compounds, 5e and 5d, exhibited reasonable antioxidant activity. ajol.info The rationale for this research was based on mimicking the active site of the antioxidant selenoenzyme glutathione (B108866) peroxidase (GPx). ajol.info Another study synthesized novel indolizine derivatives by combining indolizine-1-carboxylate with substituted 1,3,4-thiadiazoles. researchgate.net When screened for DPPH scavenging activity, compound 4a from this series showed reasonable antioxidant activity. researchgate.net Furthermore, some indole-2 and indole-3-carboxamides have been noted for their excellent antioxidant properties and strong scavenging effects on hydroxyl radicals. rjptonline.org
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N'-(indolizin-1-ylmethyl)isonicotinohydrazide |
| Indolizine-1-carboxylate |
| Isoniazid |
| Indolizine-1-carbonitrile |
| Lanosterol |
| Ergosterol |
| Imidazolidinone |
| Prochlorperazine |
| Niclosamide |
| Itraconazole |
| Varicella-zoster virus |
| Indolizine-glyoxylamide |
| Pyrrolizine/indolizine-NSAID hybrid |
| Adriamycin |
| Indomethacin |
| Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylate |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate |
| 3,3'-diselanediylbis(N,N-disubstituted this compound) |
| 1,1-diphenyl-2-picryl-hydrazyl (DPPH) |
| Glutathione peroxidase (GPx) |
| 1,3,4-thiadiazole |
| Indole-2-carboxamide |
| Indole-3-carboxamide |
| Celecoxib |
| Ibuprofen (B1674241) |
| Ketoprofen (B1673614) |
| Lapatinib |
| Doxorubicin |
| 5-fluorouracil |
| Methotrexate |
| Vinblastine |
| Vincristine |
| Tamoxifen |
| Diclofenac |
| Ribavirin |
| CC-1065 |
| Duocarmycin |
Other Emerging Biological Activities in Research
In addition to the more extensively studied areas, the indolizine scaffold, including derivatives related to this compound, has been investigated for a range of other potential therapeutic applications in preclinical and in vitro models. These explorations highlight the versatility of the indolizine core structure in interacting with various biological targets. Research in these areas is still emerging and focuses on establishing mechanisms of action and identifying lead compounds for further development.
Antihypertensive Activity
While extensive research has been conducted on various heterocyclic compounds for their antihypertensive effects, studies specifically focusing on this compound are not prominent in the current scientific literature. However, the broader class of indolizine derivatives has been a subject of investigation for potential cardiovascular applications.
Research into antihypertensive agents has explored various mechanisms, including the inhibition of calcium channels and the modulation of the sympathetic nervous system. rsc.orgnih.gov For instance, some studies have focused on designing and synthesizing indolizine derivatives that could act on these pathways. slideshare.net The rationale often stems from the structural similarities of the indolizine nucleus to other known cardiovascular agents. Preclinical screening models for antihypertensive agents are well-established, utilizing both in vitro and in vivo methods to assess the efficacy and mechanism of action of new chemical entities. rjptonline.orgglobalresearchonline.net
Antidiabetic and Hypoglycemic Activity
The potential for indolizine derivatives to influence glucose metabolism has been an area of active investigation. ijcrr.comderpharmachemica.comnih.gov Preclinical studies have explored the antidiabetic and hypoglycemic properties of various substituted indolizines, with some derivatives showing promising results in animal models of diabetes. nih.govjbclinpharm.org
One of the key mechanisms explored is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov By inhibiting this enzyme, indolizine derivatives can potentially delay carbohydrate absorption and reduce postprandial hyperglycemia.
In a study investigating a series of novel indolizine derivatives, one compound demonstrated significant α-glucosidase inhibitory activity in vitro. nih.gov This compound also exhibited pronounced hypoglycemic effects in streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.gov Histopathological analysis of the pancreas from treated animals suggested a regenerative effect on the islets of Langerhans. nih.gov
Another approach has been the synthesis of prodrugs combining the indolizine scaffold with established antidiabetic drugs like metformin. jbclinpharm.org These hybrid molecules have been designed to enhance the therapeutic profile of the parent drug, and preliminary studies in diabetic rat models have shown significant reductions in blood glucose levels. jbclinpharm.org
| Indolizine Derivative Type | Experimental Model | Observed Effect | Potential Mechanism of Action | Reference |
|---|---|---|---|---|
| Novel Substituted Indolizine (Compound 12) | In vitro enzyme assay; STZ-induced diabetic rats | Inhibited α-glucosidase; Lowered plasma blood glucose | Inhibition of α-glucosidase, leading to reduced carbohydrate absorption | nih.gov |
| 2-Substituted Indolizine-Metformin Prodrugs | STZ-induced diabetic rats | Significant reduction in blood glucose levels | Combined action of the indolizine moiety and metformin | jbclinpharm.org |
CNS Depressant Activity
The influence of the indolizine nucleus on the central nervous system (CNS) has been another focus of preclinical research. ijcrr.comnih.gov Various derivatives have been synthesized and evaluated for their potential CNS depressant effects. jbclinpharm.org
Early research identified that certain substituted 2-phenylindolizines exerted a pronounced depressant effect on the central nervous system in animal models. jbclinpharm.org For example, 1-(Diethylaminomethyl)‑3‑methyl‑2‑phenylindolizine was noted for its CNS depressant activity in mice. jbclinpharm.org Further studies on a series of 2-phenylindolizine (B189232) derivatives confirmed that modifications to the structure could modulate this activity. The investigations typically involve observing the behavioral effects of the compounds in animals, such as changes in motor activity and response to stimuli. While these studies suggest that the indolizine scaffold can interact with CNS targets, the specific mechanisms and receptors involved remain an area for more detailed investigation.
| Indolizine Derivative | Experimental Model | Observed Biological Activity | Reference |
|---|---|---|---|
| 1-(Diethylaminomethyl)‑3‑methyl‑2‑phenylindolizine | Mice | CNS Depressant Activity | jbclinpharm.org |
| Substituted 2-phenylindolizines | Mice and Cats | Effects on the Central Nervous System | |
| 2,3-substituted indolizines | Not specified | CNS Depressant Activity | nih.gov |
Advanced Characterization Methodologies in Indolizine 1 Carboxamide Research
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives and Reaction Intermediates
Spectroscopic methods are indispensable tools in the study of Indolizine-1-carboxamides, providing detailed information about their atomic and molecular structure, chemical bonds, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the structural and mechanistic analysis of indolizine (B1195054) derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to achieve complete assignment of proton and carbon signals, providing unambiguous structural confirmation of newly synthesized compounds. core.ac.uknih.gov
In mechanistic studies, ¹H NMR spectroscopy has been utilized to conduct kinetic analyses of reactions, such as the Baylis-Hillman reaction, which can be a route to indolizine precursors. core.ac.uk Such studies help in determining the reaction order and proposing mechanisms involving addition-elimination sequences. core.ac.uk Furthermore, variable temperature ¹H and ¹³C NMR techniques are instrumental in determining the rotational energy barriers around the N-CO bond in N,N-dialkylindolizine-2-carboxamides. core.ac.ukrsc.org
Two-dimensional NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish connectivity between atoms within the indolizine scaffold and its substituents, which is essential for the definitive structural elucidation of complex derivatives. nih.govresearchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Substituted Indolizine Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| H-5 | 10.15 | d | 6.9 | nih.gov |
| H-8 | 7.79 | d | 8.5 | nih.gov |
| H-6 | 7.20–7.03 | m | - | nih.gov |
| H-7 | 7.46–7.27 | m | - | nih.gov |
| Phenyl-H | 8.05–7.91 | m | - | nih.gov |
| Phenyl-H | 7.67 | d | 8.5 | nih.gov |
| Phenyl-H | 7.52 | t | 7.6 | nih.gov |
| CH₃ | 2.36 | s | - | nih.gov |
Note: Data is for 2-Phenyl-3-(p-tolyldiazenyl)indolizine. Chemical shifts and coupling constants are dependent on the solvent and specific substituents.
Mass spectrometry (MS) is a critical tool for determining the molecular weight of Indolizine-1-carboxamide derivatives and for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate molecular mass data, which aids in the confirmation of the elemental composition of newly synthesized compounds. nih.gov
Electron-impact mass spectrometry (EI-MS) is often used to study the fragmentation patterns of indole (B1671886) and indolizine derivatives. The fragmentation pathways can provide valuable information for structural confirmation. researchgate.net For instance, the presence of an acetyl group can be identified by the loss of a methyl radical followed by the elimination of a carbon monoxide molecule from the molecular ion. researchgate.net The fragmentation of the core indolizine ring system can also lead to characteristic ions that aid in its identification. researchgate.net In the study of ketamine analogues, which share some structural similarities with substituted cyclic compounds, characteristic fragmentation pathways include α-cleavage of a carbon bond in the cyclohexanone moiety, followed by losses of CO and various radicals. nih.gov
Table 2: Common Fragmentation Patterns in Mass Spectrometry of Indole Derivatives
| Fragmentation Process | Neutral Loss/Fragment m/z | Significance |
|---|---|---|
| Loss of methyl radical from acetyl group | -CH₃ | Indicates presence of an acetyl substituent |
| Subsequent loss of carbon monoxide | -CO | Confirms acetyl group presence |
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound derivatives. The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of specific chemical bonds. For example, the presence of a carboxamide group is typically confirmed by the C=O stretching vibration, which appears in the range of 1630-1680 cm⁻¹, and the N-H stretching vibration for secondary amides, which is observed around 3300 cm⁻¹. researchgate.netmu-varna.bg In indolizine-1-carbonitrile (B3051405) derivatives, a sharp absorption band around 2192 cm⁻¹ is indicative of the nitrile (CN) group. brieflands.com
UV-Visible spectroscopy provides insights into the electronic structure of indolizine compounds. The conjugated planar electronic structure of the indolizine scaffold gives rise to characteristic absorption bands in the UV-Vis spectrum. derpharmachemica.com The wavelength of maximum absorption (λmax) is sensitive to the substituents on the indolizine ring and the solvent used for the analysis. nih.gov This technique is also used to study the interactions of indolizine derivatives with biological macromolecules like DNA. core.ac.uk
Table 3: Characteristic IR Absorption Bands for this compound and Related Derivatives
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| Carbonyl (Amide) | C=O stretch | 1648 | brieflands.com |
| Nitrile | C≡N stretch | 2192 | brieflands.com |
| Alkene | C=C stretch | 1616, 1580 | brieflands.com |
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. nih.govresearchgate.net Single-crystal X-ray diffraction analysis has been successfully employed to identify unexpected products in reactions intended to produce indolizines, thereby clarifying reaction pathways. core.ac.uk
For novel or complex indolizine derivatives, such as spiro[indoline-3,3′-indolizine]s, X-ray crystallography is essential for defining the stereochemistry at multiple contiguous stereogenic centers. nih.gov The crystallographic data also reveals information about the molecular conformation and the supramolecular assembly in the crystal lattice, which is governed by intermolecular interactions like hydrogen bonds. nih.gov
Table 4: Example Crystallographic Data for an Indolizine Derivative
| Parameter | Value |
|---|---|
| Compound | C₂₂H₁₂O₂NBr |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.123 |
| b (Å) | 10.897 |
| c (Å) | 18.987 |
| β (°) | 95.34 |
| V (ų) | 3112.9 |
| Z | 4 |
Note: Data is for a specific indolizine derivative and will vary for other compounds. researchgate.net
Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Contexts (e.g., HPLC, TLC)
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound derivatives. Thin-layer chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of the products. nih.gov By comparing the retardation factor (Rf) of the product with that of the starting materials, chemists can determine when a reaction is complete. nih.gov
High-performance liquid chromatography (HPLC) is a more powerful technique that provides quantitative information about the purity of a sample. mu-varna.bg It is also used for the purification of compounds from reaction mixtures. Reversed-phase HPLC is a common mode used for the analysis of organic molecules like indolizine derivatives. mu-varna.bg The combination of HPLC with a UV detector (HPLC-UV) allows for both the separation and quantification of the components in a mixture. mu-varna.bg
Future Directions and Unexplored Research Avenues for Indolizine 1 Carboxamide
Development of Novel Indolizine-1-carboxamide Scaffolds and Chemical Space Exploration
The exploration of the chemical space around the this compound core is a primary avenue for future research. The development of innovative synthetic methodologies is crucial for generating molecular diversity and accessing novel substitution patterns that are otherwise difficult to obtain. acs.org Key future directions include the design of polycyclic and fused heterocyclic systems to create more complex and rigid analogues.
Recent synthetic advances have focused on one-pot, multicomponent reactions that allow for the rapid assembly of polysubstituted indolizines from simple starting materials. rsc.org These methods are essential for building libraries of compounds for high-throughput screening. For example, domino reactions and tandem cyclizations have been employed to construct intricate indolizine (B1195054) frameworks efficiently. rsc.orgnih.gov Future work will likely leverage these strategies to synthesize novel this compound derivatives with diverse functional groups at various positions on the bicyclic ring.
A summary of representative novel synthetic approaches for creating diverse indolizine scaffolds is presented below.
| Synthetic Strategy | Description | Key Features |
| Domino [4+2] Annulation | An efficient process to construct novel indolizine chemical scaffolds fused with other ring systems, such as pyrrolo[1,2-c]pyrimidine (B3350400). nih.gov | Rapid access to tetracyclic compounds; formation of multiple new bonds in a few steps. nih.gov |
| One-Pot Multicomponent Reactions | Combination of multiple starting materials (e.g., pyridine (B92270), phenacyl bromides, ethyl glyoxalate) in a single reaction vessel to produce highly substituted indolizines. rsc.org | High efficiency; reduces the number of purification steps; allows for significant structural diversity. rsc.org |
| Radical-Induced Synthesis | Utilizes radical species or intermediates for heterocycle construction and C-C or C-X bond formation. ijettjournal.org | High atom- and step-economy; efficient for creating complex structures. ijettjournal.org |
| 1,3-Dipolar Cycloaddition | A widely used method involving the reaction of pyridinium (B92312) ylides with electron-deficient alkynes or alkenes to form the indolizine core. nih.govnih.gov | A foundational method that is continuously being improved with new catalysts and conditions. nih.govnih.gov |
The systematic exploration of structure-activity relationships (SAR) will continue to be a driving force, with a focus on how different substituents on the indolizine core and the carboxamide group influence biological activity. nih.gov
Design of Hybrid Molecules and Conjugates for Enhanced Research Performance
The functional versatility of the this compound structure makes it an ideal candidate for incorporation into more complex molecular constructs designed for targeted research applications.
Hybrid Molecules: The creation of hybrid molecules, where an this compound is covalently linked to another pharmacophore, is a promising strategy. An example includes the development of pyrrolizine/indolizine-NSAID hybrids. mdpi.com These conjugates aim to combine the properties of both parent molecules, potentially leading to synergistic effects or novel biological activities. mdpi.com
PROTACs: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. googleapis.comnih.gov A PROTAC consists of a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker. googleapis.com The indolizine nucleus has been identified in patent literature as a potential scaffold for use in modular PROTAC design, highlighting its potential role in this cutting-edge therapeutic modality. mdpi.com Future research could focus on designing and synthesizing this compound-based PROTACs, where the indolizine moiety serves as the POI ligand, to target proteins implicated in various diseases. This approach could overcome the limitations of traditional inhibitors by eliminating the target protein entirely. arxiv.org
Nanomaterial Conjugation: Conjugating indolizine-1-carboxamides to nanoparticles represents a frontier in targeted delivery. nih.govnih.gov Lipid nanoparticles (LNPs), polymeric nanoparticles, and carbon-based nanomaterials like graphene can serve as carriers to improve the solubility, stability, and pharmacokinetic profiles of these compounds. nih.govcsic.esmdpi.com The covalent functionalization of graphene with indolizine has been reported, demonstrating the feasibility of such conjugation. csic.es Antibody-drug conjugates (ADCs), where an antibody is linked to a cytotoxic drug, provide a model for targeted delivery. tandfonline.com Future work could develop antibody-indolizine-conjugates or nanoparticle systems decorated with targeting ligands (e.g., antibodies, peptides) to direct indolizine-1-carboxamides specifically to diseased cells, such as cancer cells, thereby enhancing efficacy and reducing systemic toxicity. mdpi.comtandfonline.com
| Conjugate Type | Research Goal | Potential Advantages |
| Hybrid Molecules (e.g., NSAID-conjugates) | Combine multiple pharmacophores to achieve synergistic or novel biological effects. mdpi.com | Enhanced therapeutic efficacy; potential to overcome drug resistance. mdpi.com |
| PROTACs | Induce targeted protein degradation. googleapis.com | Event-driven, catalytic action; ability to target "undruggable" proteins. arxiv.org |
| Nanomaterial Conjugates (e.g., Lipid Nanoparticles) | Improve drug delivery, solubility, and stability; enable targeted delivery to specific tissues or cells. nih.govmdpi.com | Reduced side effects; improved therapeutic index; co-delivery of multiple agents. nih.govmdpi.com |
Advancements in Biocatalysis and Green Chemistry for Sustainable this compound Synthesis
Traditional chemical synthesis often involves harsh reaction conditions, hazardous solvents, and expensive metal catalysts. nih.gov Green chemistry principles aim to mitigate these issues, and biocatalysis is emerging as a powerful tool to achieve more sustainable synthetic processes. derpharmachemica.com
The application of enzymes and whole-cell systems for the synthesis of indolizine scaffolds is a key area for future development. Lipases, such as those from Candida antarctica (CAL A and CAL B), have been successfully used as biocatalysts for the one-pot synthesis of indolizines in aqueous media. mdpi.com These enzymatic reactions have shown higher yields compared to non-catalyzed reactions and can be accelerated using ultrasound irradiation, leading to pure products in a shorter time. mdpi.com
Furthermore, whole-cell plant biocatalysis, using cells from horseradish root (Armoracia rusticana), has been shown to catalyze the formation of bis-indolizine structures. nih.gov These approaches are more environmentally friendly as they often use water as a solvent and operate under mild conditions. derpharmachemica.commdpi.com
Future research will likely focus on:
Discovering Novel Biocatalysts: Screening for new enzymes from diverse sources (e.g., marine microorganisms) with high activity and selectivity for indolizine synthesis. mdpi.com
Enzyme Engineering: Using protein engineering techniques to improve the stability, efficiency, and substrate scope of existing biocatalysts.
Expanding Reaction Scope: Developing biocatalytic methods for the synthesis of a wider range of functionalized indolizine-1-carboxamides.
Solvent-Free and Microwave-Assisted Synthesis: Combining biocatalysis with other green chemistry techniques, such as solvent-free reactions and microwave irradiation, to further enhance sustainability and efficiency. derpharmachemica.comfrontiersin.org
Exploration of this compound in Advanced Materials Science and as Fluorescent Probes
The unique, planar, and electron-rich structure of the indolizine ring endows it with interesting photophysical properties, including strong fluorescence. This makes this compound derivatives highly attractive for applications beyond medicine, particularly in materials science and as chemical sensors. mdpi.comnih.gov
Indolizine-based compounds have been developed as fluorescent probes for various applications. For example, certain derivatives exhibit sensitivity to pH, making them useful for monitoring pH changes in biological or chemical systems. semanticscholar.org The fluorescence properties are often tunable by modifying the substituents on the indolizine core, allowing for the rational design of probes with specific absorption and emission wavelengths.
Future research avenues in this domain include:
Development of Novel Fluorophores: Designing this compound derivatives with enhanced quantum yields, larger Stokes shifts, and tailored emission spectra for advanced bioimaging applications.
Aggregation-Induced Emission (AIE): Exploring indolizine-based luminogens that are non-emissive in solution but become highly fluorescent upon aggregation, which is useful for solid-state lighting (e.g., OLEDs) and sensing applications.
Organic Semiconductors: Investigating the electronic properties of indolizine-1-carboxamides for their potential use in organic electronic devices, such as organic field-effect transistors (OFETs) and photovoltaic cells. mdpi.com
Chemosensors: Creating selective chemosensors by functionalizing the this compound scaffold with recognition moieties for specific analytes, such as metal ions or volatile organic compounds. csic.es
The intrinsic fluorescence of the indolizine core is also a valuable tool during the synthesis and biological testing of these compounds, allowing for easy monitoring and tracking. csic.es
Q & A
Q. What are the optimal synthetic routes for preparing indolizine-1-carboxamide derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound synthesis typically involves multi-step reactions. A common approach includes:
- Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres (e.g., N₂ or Ar) .
- Functionalization : Nucleophilic substitution with amines and coupling agents (e.g., EDCI/DCC) to introduce carboxamide groups .
- Purification : Recrystallization or column chromatography to achieve >95% purity .
Q. Key Variables :
Q. How can researchers characterize this compound derivatives to confirm structural identity?
Methodological Answer:
- Spectroscopic Techniques :
- Elemental Analysis : Validate C, H, N, O ratios within ±0.3% of theoretical values .
- X-ray Crystallography : Resolve stereochemistry for novel derivatives .
Advanced Research Questions
Q. What mechanistic insights explain contradictory biological activity data for this compound analogs?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive analogs) often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance binding to bacterial enzymes, while bulky groups (e.g., -CH₃) hinder target access .
- Assay Conditions : Variations in cell lines (e.g., E. coli vs. S. aureus) or incubation times (24h vs. 48h) alter IC₅₀ values .
- Resolution Strategy :
Q. How can computational methods predict the reactivity of this compound derivatives in novel reactions?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C3 position) .
- MD Simulations : Assess stability in biological membranes (e.g., logP ~2.5 for blood-brain barrier penetration) .
- Validation : Compare computed NMR shifts (<2 ppm deviation) with experimental data .
Q. What strategies resolve contradictions in reported synthetic yields for one-pot this compound reactions?
Methodological Answer: Yield disparities (e.g., 60% vs. 85%) may stem from:
- Catalyst Loading : Optimize Pd(PPh₃)₄ at 5 mol% to balance cost and efficiency .
- Workup Protocols : Use aqueous extraction (pH 7–8) to isolate products from polar byproducts .
- Statistical Design : Apply Box-Behnken models to identify critical factors (e.g., solvent polarity, temp) .
Guidelines for Rigorous Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
